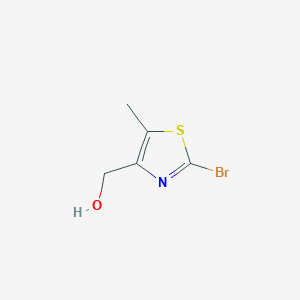![molecular formula C10H17ClN2O3 B6589611 tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate CAS No. 2725925-99-3](/img/new.no-structure.jpg)
tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloroacetyl group, and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions:
Substitution Reactions: The chloroacetyl group in tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products:
Substitution Reactions: Various substituted azetidine derivatives.
Hydrolysis: Corresponding amines and carbon dioxide.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
作用机制
The mechanism of action of tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop enzyme inhibitors .
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl (cyanomethyl)carbamate: Another carbamate derivative with a different substituent.
tert-Butyl N-(benzyloxy)carbamate: A protected hydroxylamine with similar reactivity
Uniqueness:
- The presence of the azetidine ring and the chloroacetyl group in tert-butyl N-[1-(2-chloroacetyl)azetidin-3-yl]carbamate makes it unique compared to other carbamates. These structural features contribute to its distinct chemical reactivity and potential applications in various fields .
属性
CAS 编号 |
2725925-99-3 |
|---|---|
分子式 |
C10H17ClN2O3 |
分子量 |
248.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



